

# Application Notes and Protocols for Rhodium Nitrate in Electroplating and Surface Finishing

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## Compound of Interest

Compound Name: Rhodium nitrate

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## Introduction

Rhodium electroplating is a critical surface finishing process utilized to impart desirable properties onto a substrate, including high reflectivity, corrosion resistance, wear resistance, and chemical inertness.[1][2][3] **Rhodium nitrate**, as a precursor salt in the electroplating bath, offers a viable alternative to more commonly cited sulfate and phosphate-based solutions. This document provides detailed application notes and experimental protocols for the use of **rhodium nitrate** in electroplating and surface finishing, with a focus on reproducibility and quality control for research and development applications.

## Rhodium Nitrate Electroplating: An Overview

Rhodium electroplating from a nitrate-based solution involves the electrochemical deposition of a thin layer of rhodium onto a conductive substrate. The process relies on a direct current (DC) power supply to reduce rhodium ions in the electrolyte solution, causing them to plate onto the cathode (the workpiece). The overall quality and properties of the resulting rhodium layer are highly dependent on the composition of the plating bath and the operating parameters.

## Key Applications

Rhodium plating is employed across various high-technology sectors:

- **Jewelry and Decorative Finishes:** To provide a bright, white, and tarnish-resistant finish.[4][5]

- Electronics: For electrical contacts requiring low and stable contact resistance and high wear resistance.[2]
- Aerospace and Defense: For components requiring high-temperature oxidation resistance and durability, governed by specifications such as MIL-R-46085B.[3][6][7]
- Medical Devices: Due to its biocompatibility and corrosion resistance.
- Optics: For highly reflective and durable mirror coatings.

## Quantitative Data Summary

The following tables summarize key quantitative data for rhodium electroplating. These values are intended as a starting point, and optimization will be required for specific applications.

**Table 1: Rhodium Nitrate Electrolyte Composition**

Component	Concentration Range	Optimal Concentration	Purpose
Rhodium (as metal) from Rh(NO <sub>3</sub> ) <sub>3</sub>	1.0 - 5.0 g/L	2.0 g/L	Source of rhodium ions for deposition.
Nitric Acid (HNO <sub>3</sub> )	10 - 50 mL/L	20 mL/L	Provides conductivity and maintains low pH.
Stress Reducers (e.g., saccharin)	As required	Varies	To minimize internal stress in the deposit.
Wetting Agents (e.g., non-ionic surfactants)	As required	Varies	To prevent pitting and ensure uniform coverage.

**Table 2: Operating Parameters for Rhodium Nitrate Plating**

Parameter	Range	Optimal Value	Effect on Deposit
Current Density	0.5 - 2.5 A/dm <sup>2</sup>	1.0 A/dm <sup>2</sup>	Higher density increases plating rate but can increase stress and burning.[8]
Temperature	20 - 50 °C	40 °C	Higher temperature can increase efficiency and reduce stress, but may decrease bath stability.[8]
pH	< 2	< 1	Maintained by nitric acid; critical for deposit quality and bath stability.[9]
Agitation	Mild to moderate	Moderate mechanical or air	Ensures uniform ion concentration at the cathode surface, preventing localized depletion.
Anode Material	Platinized Titanium	Platinized Titanium	Insoluble anode to prevent bath contamination.[10]
Plating Time	Varies with desired thickness	Application-specific	Directly proportional to thickness at a given current density.

**Table 3: Properties of Electrodeposited Rhodium**

Property	Typical Value	Test Method
Thickness	0.05 - 5.0 $\mu\text{m}$	X-Ray Fluorescence (XRF)
Hardness	800 - 1000 HV	Knoop Microhardness
Purity	> 99.9%	ICP-OES/MS
Reflectivity	> 75%	Spectrophotometry
Internal Stress	Varies (can be high)	Spiral Contractometer (ASTM B636)[ <a href="#">11</a> ][ <a href="#">12</a> ]

## Experimental Protocols

### Protocol 1: Preparation of Rhodium Nitrate Electroplating Solution (1 Liter)

This protocol describes the preparation of a 1-liter **rhodium nitrate** plating bath with a rhodium concentration of 2 g/L.

Materials:

- Rhodium(III) nitrate solution (Rh content assayed)
- Concentrated Nitric Acid (reagent grade)
- Deionized water (18 M $\Omega$ ·cm)
- 1 L volumetric flask
- Graduated cylinders
- Magnetic stirrer and stir bar
- Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

- Fill the 1 L volumetric flask with approximately 800 mL of deionized water.

- Place the flask on a magnetic stirrer.
- Calculate the required volume of the stock rhodium(III) nitrate solution to achieve a final rhodium metal concentration of 2.0 g/L.
- Carefully measure and add the calculated volume of the **rhodium nitrate** solution to the volumetric flask.
- Measure 20 mL of concentrated nitric acid using a graduated cylinder and slowly add it to the solution while stirring. Caution: Always add acid to water.
- Continue stirring until the solution is homogeneous.
- Add deionized water to bring the final volume to the 1 L mark.
- Stopper the flask and invert several times to ensure thorough mixing.
- The solution is now ready for use. Store in a sealed, properly labeled container away from incompatible materials.

## Protocol 2: Standard Electroplating Procedure

This protocol outlines the steps for electroplating a substrate in the prepared **rhodium nitrate** bath.

Equipment:

- DC power supply (rectifier)
- Plating tank (glass or polypropylene)
- Platinized titanium anode<sup>[10]</sup>
- Cathode holder (e.g., copper wire or custom jig)
- Hotplate with magnetic stirrer (for temperature control and agitation)
- Beakers for cleaning and rinsing

- Ultrasonic cleaner
- Drying oven or compressed air source

Procedure:

- Surface Preparation (Critical Step):
  - Mechanical Polishing: If required, polish the substrate to the desired surface finish.
  - Ultrasonic Cleaning: Ultrasonically clean the substrate in a suitable detergent solution to remove organic contaminants.
  - Rinse: Thoroughly rinse the substrate with deionized water.
  - Electrocleaning: Electroclean the substrate in an alkaline electrocleaning solution (anodic or cathodic, depending on the substrate) to remove any remaining oils and activate the surface.[\[13\]](#)
  - Rinse: Rinse thoroughly with deionized water.
  - Acid Activation: Dip the substrate in a dilute acid bath (e.g., 10% sulfuric acid or a proprietary activator) to remove any surface oxides.[\[14\]](#)[\[15\]](#)
  - Final Rinse: Rinse thoroughly with deionized water. The substrate should exhibit a "water-break-free" surface.
- Electroplating:
  - Heat the **rhodium nitrate** plating bath to the desired operating temperature (e.g., 40 °C).
  - Set up the plating cell with the platinized titanium anode connected to the positive terminal of the rectifier and the substrate (cathode) connected to the negative terminal.
  - Immerse the anode and cathode in the plating solution, ensuring they do not touch.
  - Turn on the DC power supply and adjust the current density to the desired value (e.g., 1.0 A/dm<sup>2</sup>).

- Begin timing the plating process. Gentle agitation of the solution is recommended.
- After the calculated plating time has elapsed, turn off the power supply.
- Post-Treatment:
  - Immediately remove the plated substrate and rinse it thoroughly with deionized water.
  - Dry the plated part using compressed air or in a drying oven at a low temperature.
  - Perform quality control checks as required (see Section 5.0).

## Protocol 3: Bath Analysis using ICP-OES

This protocol provides a general procedure for determining the rhodium concentration in the plating bath using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

### Equipment:

- ICP-OES instrument
- Certified rhodium standard solution (1000 ppm)
- Volumetric flasks and pipettes
- Deionized water
- Nitric acid (trace metal grade)

### Procedure:

- Sample Preparation:
  - Pipette a small, accurately known volume of the plating bath (e.g., 1.00 mL) into a volumetric flask (e.g., 100 mL).
  - Dilute the sample to the mark with a solution of 2% nitric acid in deionized water. This high dilution is necessary to bring the concentration within the linear range of the ICP-OES.

- Calibration:
  - Prepare a series of calibration standards by diluting the certified rhodium standard solution with 2% nitric acid to cover the expected concentration range of the diluted sample. A typical range would be 1, 5, 10, and 20 ppm.
  - Prepare a blank solution of 2% nitric acid.
- Analysis:
  - Set up the ICP-OES according to the manufacturer's instructions, selecting appropriate wavelengths for rhodium analysis (e.g., 343.489 nm).[16]
  - Aspirate the blank and calibration standards to generate a calibration curve. The correlation coefficient ( $r^2$ ) should be  $> 0.999$ .
  - Aspirate the diluted plating bath sample and record the rhodium concentration.
  - Calculate the rhodium concentration in the original plating bath by multiplying the measured concentration by the dilution factor.

## Quality Control and Troubleshooting

Consistent and high-quality rhodium deposits require rigorous quality control.

### Hull Cell Testing

The Hull Cell is a valuable tool for evaluating the plating bath's performance over a range of current densities on a single test panel.[17][18] It can help diagnose issues such as:

- High Current Density Burning: Dark, rough deposits at the edge of the panel closest to the anode.
- Low Current Density Dullness: Hazy or dull deposits at the far edge of the panel.
- Contamination: Pitting, streaking, or other imperfections in the deposit.

### Thickness Measurement



X-ray Fluorescence (XRF) is a non-destructive method for accurately measuring the thickness of the rhodium deposit and is recommended for process control.<sup>[19]</sup>

## Internal Stress Measurement

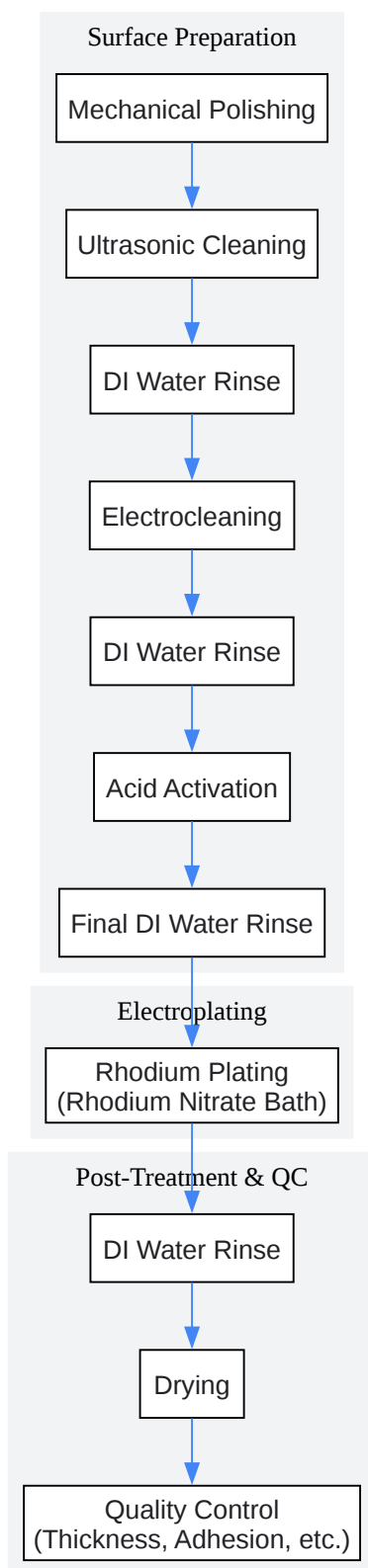
High internal stress can lead to cracking and peeling of the rhodium deposit. The spiral contractometer, as described in ASTM B636, is a standard method for measuring internal stress.<sup>[11][12][20][21]</sup> Stress can be influenced by bath chemistry (impurities, brightener concentration) and operating parameters.

**Table 4: Common Plating Defects and Troubleshooting**

Defect	Possible Cause(s)	Corrective Action(s)
Dark or "Burnt" Deposits	Current density too high; Temperature too low; Rhodium concentration too low.	Decrease current density; Increase temperature; Replenish rhodium.
Peeling or Poor Adhesion	Inadequate surface preparation; Contaminated bath.	Review and improve cleaning and activation steps; Carbon treat the bath.
Pitting	Organic contamination; Particulate matter in the bath; Hydrogen evolution.	Carbon treat the bath; Filter the solution; Optimize wetting agents and agitation.
Dull or Hazy Deposits	Low current density; Bath contamination; Incorrect temperature.	Increase current density; Carbon treat and filter the bath; Adjust temperature.

## Visualizations

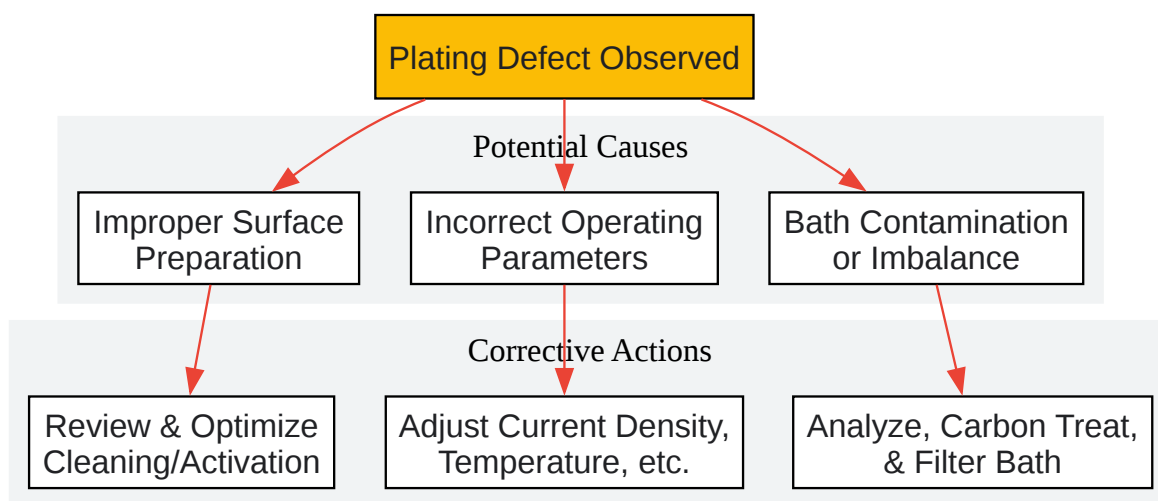
### Experimental Workflow for Rhodium Electroplating



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Caption: Workflow for the rhodium electroplating process.

## Logical Relationship for Troubleshooting Plating Defects



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## References

- 1. manideeptechcoats.in [manideeptechcoats.in]
- 2. elecprec.com [elecprec.com]
- 3. Rhodium | Rhodium Plating MIL-R-46085B Spec | Prodigy Surface Tech [prodigysurfacetech.com]
- 4. silverpalaceinc.com [silverpalaceinc.com]
- 5. Gold & Rhodium Plating – jollitysilver [jollitysilverjewelry.com]
- 6. MIL-R-46085 B RHODIUM PLATING ELECTRODEPOSITED [everyspec.com]
- 7. proplate.com [proplate.com]

- 8. General Plating Procedure Instructions for Nickel, Gold, Silver, and Rhodium | Shor International [ishor.com]
- 9. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 10. quora.com [quora.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Bench Jeweler: Library: Articles: 12 Steps for Successful Rhodium Plating [stuller.com]
- 14. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 15. proplate.com [proplate.com]
- 16. researchgate.net [researchgate.net]
- 17. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 18. Hull Cell Test Plate Analysis [thinktink.com]
- 19. store.astm.org [store.astm.org]
- 20. sterc.org [sterc.org]
- 21. nicoform.com [nicoform.com]
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